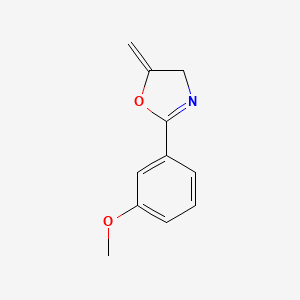
2-(3-Methoxyphenyl)-5-methylidene-4,5-dihydro-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methoxyphenyl)-5-methylidene-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-5-methylidene-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzaldehyde with an appropriate amine and a source of carbonyl functionality, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.
化学反应分析
Types of Reactions
2-(3-Methoxyphenyl)-5-methylidene-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction could produce 4,5-dihydro-oxazole derivatives.
科学研究应用
2-(3-Methoxyphenyl)-5-methylidene-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and advanced composites.
作用机制
The mechanism of action of 2-(3-Methoxyphenyl)-5-methylidene-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with biological macromolecules, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Phenyl-4,5-dihydro-1,3-oxazole: Lacks the methoxy group, leading to different chemical and biological properties.
2-(4-Methoxyphenyl)-4,5-dihydro-1,3-oxazole: Similar structure but with the methoxy group in a different position, affecting its reactivity and applications.
2-(3-Methoxyphenyl)-4,5-dihydro-1,3-thiazole: Contains a sulfur atom instead of oxygen, leading to different chemical behavior.
Uniqueness
The presence of the methoxy group at the 3-position of the phenyl ring in 2-(3-Methoxyphenyl)-5-methylidene-4,5-dihydro-1,3-oxazole imparts unique electronic and steric properties. This can influence its reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
属性
CAS 编号 |
918823-57-1 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC 名称 |
2-(3-methoxyphenyl)-5-methylidene-4H-1,3-oxazole |
InChI |
InChI=1S/C11H11NO2/c1-8-7-12-11(14-8)9-4-3-5-10(6-9)13-2/h3-6H,1,7H2,2H3 |
InChI 键 |
GLSONRFWHDJTDA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2=NCC(=C)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-3-[Methyl(phenyl)amino]octanoic acid](/img/structure/B14204399.png)
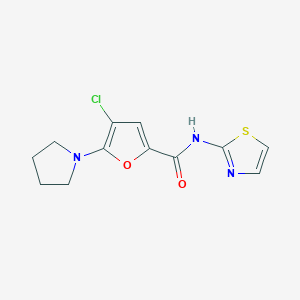
![4-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14204416.png)
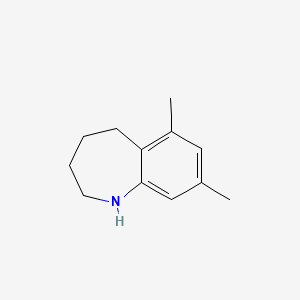
![2-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14204425.png)
![L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204432.png)
![3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14204437.png)
![2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline](/img/structure/B14204454.png)
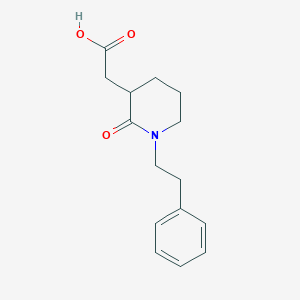
![5-[(Benzyloxy)methylidene]-6-methyl-2,5-dihydro-1,2,4-triazine](/img/structure/B14204478.png)
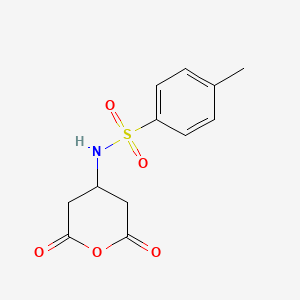
![Propanamide, 2-methyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14204485.png)

![N-({4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14204496.png)
